2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide (-SO₂NH-) group bridging a substituted benzene ring and a pyrimidine heterocycle. The pyrimidine moiety features a methoxy group at the 6-position and a methyl group at the 2-position, while the benzene ring is substituted with chlorine at the 2-position.
Properties
IUPAC Name |
2-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-12-20-17(11-18(21-12)26-2)22-13-7-9-14(10-8-13)23-27(24,25)16-6-4-3-5-15(16)19/h3-11,23H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJIGDFXJWWJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzenesulfonamide with 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cells.
Biological Research: The compound is used to investigate the role of sulfonamides in biological systems and their interactions with proteins and enzymes.
Industrial Applications: It is utilized in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
4-Chloro-N-(2-{[6-(Dimethylamino)-2-Methyl-4-Pyrimidinyl]Amino}Ethyl)Benzenesulfonamide (C₁₅H₂₀ClN₅O₂S)
- Key Differences: The pyrimidine ring here has a dimethylamino group at the 6-position and an ethyl linker instead of a phenyl group.
- Molecular Weight : 369.87 g/mol .
- The dimethylamino group introduces basicity, which could influence binding interactions.
4-Amino-N-(6-Chloro-5-Methoxy-Pyrimidin-4-yl)Benzenesulfonamide (C₁₁H₁₀ClN₄O₃S)
- Key Differences: The pyrimidine ring is substituted with chlorine (6-position) and methoxy (5-position), while the benzene ring has an amino group.
- Molecular Weight : ~328.7 g/mol (estimated).
- The chlorine and methoxy positions differ from the target compound, which may alter electronic effects .
Heterocycle Replacement: Pyrimidine vs. Triazine
Chlorsulfuron (2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide)
- Key Differences : The triazine ring replaces pyrimidine, with a urea (-NCONH-) linker instead of a direct sulfonamide.
- Molecular Weight : 357.8 g/mol .
- Applications : A sulfonylurea herbicide inhibiting acetolactate synthase (ALS) in plants. The triazine ring’s electron-deficient nature enhances herbicidal activity compared to pyrimidine derivatives .
Variations in Aromatic Systems
2-Chloro-N-(3-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-6-yl)Benzenesulfonamide
- Key Differences: A quinoline system replaces the pyrimidine, and a pyrazole group is introduced.
Structural and Functional Data Table
Implications of Structural Differences
- Bioactivity : Pyrimidine-based sulfonamides (e.g., target compound) may target enzymes like carbonic anhydrase or kinases, whereas triazine derivatives (e.g., chlorsulfuron) are herbicidal .
- Solubility and Permeability : The phenyl linker in the target compound may reduce solubility compared to ethyl-linked analogs (). Methoxy groups generally enhance lipophilicity, impacting membrane permeability .
Biological Activity
The compound 2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro group : Enhances lipophilicity and biological activity.
- Methoxy group : Potentially increases solubility and modifies electronic properties.
- Pyrimidinylamino group : Implicated in various biological interactions.
Molecular Formula
Molecular Weight
This compound exhibits various biological activities primarily through enzyme inhibition. Notably, it has been studied for its inhibitory effects on carbonic anhydrase , an enzyme involved in regulating pH and fluid balance in biological systems. This inhibition is significant in treating conditions such as glaucoma and certain cancers.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties. For instance, studies indicate that derivatives with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| 3e | E. coli | Moderate |
| 3h | S. aureus | Moderate |
| 3m | P. aeruginosa | Moderate |
| 3l | C. albicans | High |
Anticancer Activity
In vitro studies have shown that the compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. For example, treatments with this compound resulted in significant reductions in cell viability in breast cancer cell lines.
Case Study: MCF-7 Cell Line
A study demonstrated that at a concentration of 225 µM , the compound significantly inhibited the growth of MCF-7 cells, leading to increased lactate dehydrogenase (LDH) levels, which are indicative of cell damage and apoptosis.
Therapeutic Applications
Given its diverse biological activities, the compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Targeting bacterial infections.
- Anticancer Drugs : Potential use in cancer therapies targeting specific pathways.
- Enzyme Inhibitors : Particularly for conditions related to carbonic anhydrase dysfunction.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its efficacy and reduce side effects. For instance, modifications to the pyrimidine ring have shown promise in improving antimicrobial activity while maintaining low toxicity profiles.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temperature | Catalyst | Yield | Source |
|---|---|---|---|---|---|
| Sulfonamide formation | DCM | RT | Triethylamine | 85% | |
| Pyrimidine coupling | DMF | 80°C | Pd(PPh₃)₄ | 72% |
Basic: How is the structural integrity and purity of this compound verified?
Answer:
- Spectroscopic Techniques:
- Chromatography: HPLC (C18 column, MeOH:H₂O gradient) ensures >95% purity .
- X-ray Crystallography: Resolves bond lengths and angles (e.g., pyrimidine ring planarity, S–N bond distance ~1.63 Å) .
Advanced: What strategies resolve contradictions in biological activity data across assay systems?
Answer:
- Orthogonal Assays: Validate target binding using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct vs. indirect effects .
- Solubility Adjustments: Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate false negatives caused by poor aqueous solubility .
- Cell Line Variation: Test across multiple lines (e.g., HEK293 vs. HeLa) to account for differential expression of target proteins .
Advanced: How can computational modeling elucidate interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina with PyRx to predict binding modes to kinases or sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on key residues (e.g., His64 in carbonic anhydrase) .
- QSAR Models: Correlate substituent modifications (e.g., methoxy vs. ethoxy) with activity trends using MOE or Schrödinger .
Advanced: What are key considerations for designing SAR studies?
Answer:
- Substituent Variation: Modify pyrimidine (e.g., 6-methoxy → 6-ethoxy) or benzene rings (e.g., chloro → fluoro) to probe steric/electronic effects .
- Bioisosteres: Replace sulfonamide with phosphonamide or carboxylate groups to assess binding affinity changes .
- Pharmacokinetic Profiling: Assess logP (e.g., ~3.2 via shake-flask method) and metabolic stability in liver microsomes .
Advanced: How to address discrepancies between crystallographic and computational structural data?
Answer:
- Data Re-refinement: Check for crystallographic disorder using SHELXL .
- Torsional Angle Analysis: Compare DFT-optimized (B3LYP/6-31G*) vs. experimental dihedral angles (e.g., pyrimidine-phenyl torsion ~15° deviation) .
- Hydrogen Bonding Networks: Validate intramolecular H-bonds (e.g., N–H⋯O=S) via Hirshfeld surface analysis .
Basic: What spectroscopic techniques are essential for characterization?
Answer:
- ¹H/¹³C NMR: Assigns aromatic protons and confirms methoxy/methyl groups .
- HRMS: Verifies molecular ion [M+H]⁺ at m/z 433.1 (calc. 432.9) .
- UV-Vis: λmax ~270 nm (π→π* transitions in pyrimidine and benzene rings) .
Advanced: What mechanistic insights guide optimization of reaction yields?
Answer:
- Kinetic Studies: Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., pyrimidine amination) .
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
- Solvent Effects: Polar aprotic solvents (DMF, NMP) enhance nucleophilicity in sulfonamide formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
